4-Fluoro-3-nitrobenzyl alcohol

Catalog No.
S799780
CAS No.
20274-69-5
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzyl alcohol

CAS Number

20274-69-5

Product Name

4-Fluoro-3-nitrobenzyl alcohol

IUPAC Name

(4-fluoro-3-nitrophenyl)methanol

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2

InChI Key

MKWJZTFMDWSRIH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F

Synonyms

4-Fluoro-3-nitro-benzenemethanol; (4-Fluoro-3-nitrophenyl)methanol

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F

Synthesis and Characterization:

-Fluoro-3-nitrobenzyl alcohol is a relatively simple molecule to synthesize, making it attractive for various research applications. Several methods for its preparation have been reported in scientific literature, often involving nitration of 4-fluorobenzyl alcohol as a key step.

Once synthesized, the structure and purity of 4-fluoro-3-nitrobenzyl alcohol can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Applications in Organic Chemistry:

-Fluoro-3-nitrobenzyl alcohol serves as a valuable building block in organic synthesis due to the presence of both a reactive alcohol group and a nitro group. The nitro group can be readily transformed into various functional groups, allowing researchers to access diversely functionalized molecules.

One notable application involves utilizing 4-fluoro-3-nitrobenzyl alcohol as a protecting group for alcohols. The alcohol group in the molecule can be temporarily masked by converting it to the corresponding 4-fluoro-3-nitrobenzyl ether. This protecting group is stable under various reaction conditions but can be easily cleaved under specific conditions to regenerate the free alcohol.

Potential Applications in Medicinal Chemistry:

Some studies have investigated the use of 4-fluoro-3-nitrobenzyl derivatives as potential antitumor agents, but further research is needed to fully understand their therapeutic potential and mechanism of action [].

Molecular Structure Analysis

FNBA has the chemical formula FC6H3(NO2)CH2OH. Its key structural features include:

  • A benzene ring with a fluorine atom at the 4th position and a nitro group (NO2) at the 3rd position. The presence of the electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution.
  • A primary alcohol group (CH2OH) attached to the benzene ring. This hydroxyl group can participate in various condensation reactions for further functionalization.
  • The combination of a fluorine atom and a nitro group creates a unique electronic environment within the molecule, which may be of interest for specific applications.

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The deactivated nature of the ring by the nitro group makes direct nucleophilic aromatic substitution less favorable. However, under specific conditions, FNBA might undergo reactions like acylation or allylation [].
  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen or metal catalysts, leading to the formation of 4-fluoro-3-aminobenzyl alcohol [].
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful for introducing specific functionalities.
  • Alkylation: The alcohol group can be converted to an ether through reactions with alkyl halides under basic conditions.

Physical And Chemical Properties Analysis

  • A solid at room temperature due to the presence of the polar nitro and hydroxyl groups.
  • Moderately soluble in organic solvents like dichloromethane, acetone, or dimethylformamide due to the combined hydrophobic and hydrophilic functionalities.
  • Relatively stable due to the strong C-C bonds in the aromatic ring. However, the nitro group can be susceptible to reduction under specific conditions.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-nitrobenzyl alcohol

Dates

Modify: 2023-08-15

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